Deoxygedunin

TrkB agonist neuroprotection antidepressant

Deoxygedunin (CAS 21963-95-1), also known as 14,15-deoxygedunin, is a naturally occurring tetranortriterpenoid isolated from the Indian neem tree (Azadirachta indica). It functions as a potent, selective, small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF).

Molecular Formula C28H34O6
Molecular Weight 466.6 g/mol
CAS No. 21963-95-1
Cat. No. B190417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxygedunin
CAS21963-95-1
Synonymsdeoxygedunin
Molecular FormulaC28H34O6
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C
InChIInChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1
InChIKeyVOUDTVRGPAGHGA-SQIPALKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxygedunin CAS 21963-95-1: Key Compound Information for Procurement and Research Selection


Deoxygedunin (CAS 21963-95-1), also known as 14,15-deoxygedunin, is a naturally occurring tetranortriterpenoid isolated from the Indian neem tree (Azadirachta indica) [1]. It functions as a potent, selective, small-molecule agonist of the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF) [1]. Its molecular formula is C28H34O6, with a molecular weight of 466.6 g/mol [2]. Deoxygedunin has been shown to activate TrkB signaling in a BDNF-independent manner, leading to neuroprotective, neurotrophic, and antidepressant-like effects in preclinical models [1].

Why Deoxygedunin (21963-95-1) Cannot Be Simply Substituted: Critical Differentiators from In-Class TrkB Agonists


While several small-molecule TrkB agonists exist, including 7,8-dihydroxyflavone (7,8-DHF), gedunin, and N-acetylserotonin, they exhibit substantial differences in binding affinity, in vivo potency, pharmacokinetic properties, and selectivity profiles [1]. Direct substitution of one TrkB agonist for another without considering these quantitative differences can lead to experimental failure, as the compounds are not functionally interchangeable. For instance, deoxygedunin demonstrates a unique combination of lower binding affinity yet greater in vivo potency compared to 7,8-DHF [2], a characteristic not shared by other agonists in this class. Furthermore, its distinct mechanism of BDNF-independent TrkB activation, coupled with its specific solubility and bioavailability limitations, necessitates careful compound selection based on the intended experimental or therapeutic application [1].

Quantitative Differentiation of Deoxygedunin (21963-95-1): Head-to-Head Comparative Data vs. 7,8-DHF and Gedunin


Deoxygedunin vs. 7,8-DHF: Lower In Vitro Binding Affinity but Superior In Vivo Antidepressant Potency

Deoxygedunin exhibits a TrkB binding affinity (Kd = 1.4 µM) that is weaker than that of 7,8-dihydroxyflavone (Kd = 320 nM) [1]. Despite this lower in vitro affinity, deoxygedunin demonstrates greater in vivo potency in the forced swim test (FST), an animal model of depression. In a 5-day intraperitoneal dosing regimen, both compounds were administered at 5 mg/kg, yet deoxygedunin produced a more pronounced reduction in immobility time, indicating superior antidepressant-like activity [2]. This suggests that deoxygedunin possesses favorable pharmacokinetic properties or additional mechanisms that enhance its in vivo efficacy relative to 7,8-DHF.

TrkB agonist neuroprotection antidepressant

Deoxygedunin vs. 7,8-DHF: Differential Pharmacokinetic Properties Impacting Experimental Design

Deoxygedunin is reported to have poor water solubility, which contrasts with the relatively better solubility of 7,8-DHF [1]. This physicochemical property translates to suboptimal oral bioavailability for deoxygedunin [2]. While deoxygedunin is orally available and can activate TrkB in mouse brain after oral administration [3], its poor water solubility necessitates careful formulation for in vivo studies and likely limits its clinical development potential relative to more soluble analogs [1]. Researchers must account for this limitation when planning dosing routes and vehicle selection.

pharmacokinetics bioavailability solubility

Deoxygedunin vs. Gedunin: Structural Similarity but Functional Divergence in TrkB Agonism

Deoxygedunin is a derivative of gedunin, a closely related tetranortriterpenoid also isolated from Azadirachta indica [1]. While both compounds share a core structure, deoxygedunin is a potent, selective TrkB agonist, whereas gedunin is not primarily characterized as a TrkB agonist [2]. Gedunin is known for its Hsp90 inhibitory activity and activation of HSF1 [3]. Deoxygedunin, in contrast, directly binds and activates TrkB, leading to downstream signaling cascades independent of BDNF [1]. This functional divergence, despite structural similarity, highlights the critical importance of selecting the correct compound for TrkB-targeted studies.

structural analog TrkB agonist neuroprotection

Deoxygedunin Exhibits Prolonged In Vivo Duration of Action Compared to 7,8-DHF

Following intraperitoneal injection in mice, deoxygedunin demonstrates a long duration of action, with an onset at 2 hours post-administration and peak effects occurring between 4–8 hours [1]. This pharmacodynamic profile is notable when compared to 7,8-DHF, which has a shorter duration of action [2]. The prolonged activation of TrkB signaling by deoxygedunin may contribute to its superior in vivo efficacy in behavioral assays and suggests sustained target engagement.

pharmacodynamics duration of action in vivo

Optimal Use Cases for Deoxygedunin (21963-95-1) Based on Differentiated Evidence


In Vivo Antidepressant and Neurobehavioral Studies

Given its superior in vivo potency in the forced swim test compared to 7,8-DHF at equivalent doses [1], deoxygedunin is the preferred TrkB agonist for preclinical studies investigating antidepressant-like effects, anxiety, and other neurobehavioral outcomes in rodent models. Its prolonged duration of action (peaking 4–8 hours post-injection) [2] makes it suitable for assays requiring sustained TrkB activation.

BDNF-Independent Neuroprotection in Genetic Knockout Models

Deoxygedunin's ability to activate TrkB signaling and prevent neurodegeneration in BDNF−/− pups [3] makes it uniquely valuable for studying BDNF-independent neurotrophic mechanisms. This application is not feasible with compounds that require endogenous BDNF for TrkB activation, positioning deoxygedunin as a critical tool for dissecting BDNF-independent pathways in development and disease.

Pharmacological Tool for Sustained TrkB Activation in Chronic Disease Models

The long duration of action of deoxygedunin (onset 2h, peak 4–8h) [2] renders it advantageous for chronic dosing paradigms in models of neurodegenerative diseases such as Parkinson's and Alzheimer's, where sustained TrkB signaling is desired. However, researchers must address its poor water solubility [4] through appropriate formulation strategies (e.g., use of DMSO or other solubilizing agents).

Comparative Studies on TrkB Agonist Pharmacodynamics

Deoxygedunin's unique combination of lower in vitro binding affinity (Kd = 1.4 µM) yet greater in vivo potency compared to 7,8-DHF [1] makes it an essential comparator in studies aimed at understanding the relationship between target engagement, pharmacokinetics, and pharmacodynamics. It serves as a benchmark for evaluating novel TrkB agonists with potentially improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deoxygedunin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.